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An In-depth Technical Guide to the Chemical Structure and Biological Activity of Casuarinin

For Researchers, Scientists, and Drug Development Professionals

Abstract
Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in various plant

species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates

(Punica granatum).[1][2] It is recognized for its significant biological activities, including

antioxidant, anti-cancer, and neuroprotective effects. Structurally, Casuarinin is an isomer of

casuarictin and is characterized by an open-chain glucose core esterified with two

hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1][2][3] A key feature is the C-

glycosidic bond between the glucose moiety and one of the HHDP groups.[4] This technical

guide provides a comprehensive overview of the chemical structure of Casuarinin, its

physicochemical properties, spectroscopic data, a summary of its total synthesis, and an

examination of its molecular mechanisms of action in cancer and neuronal cells.

Chemical Structure and Properties
Casuarinin is a complex polyphenolic compound belonging to the ellagitannin family. Its

structure is distinguished by an open-chain glucose core, a feature that arises from the opening

of the pyranose ring during its biosynthesis in plants.[1][4]

Structural Identification
Chemical Formula: C₄₁H₂₈O₂₆[5][6]
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Molecular Weight: 936.64 g/mol [1][6]

IUPAC Name: [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-

13,16-dioxatetracyclo[13.3.1.0⁵,¹⁸.0⁶,¹¹]nonadeca-1,3,5(18),6,8,10-hexaen-14-

yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-

1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate[7]

CAS Number: 79786-01-9[1][5]

Classification: Hydrolyzable Tannin (Ellagitannin)[8]

Physicochemical Properties
The following table summarizes key physicochemical properties of Casuarinin. Most of these

values are computationally predicted and serve as a guideline for experimental design.

Property Value Source

Water Solubility 2.21 g/L ALOGPS[8]

logP 2.91 ALOGPS[8]

Polar Surface Area 455.18 Å² ChemAxon[8]

Hydrogen Bond Donors 16 ChemAxon[8]

Hydrogen Bond Acceptors 21 ChemAxon[8]

Rotatable Bond Count 4 ChemAxon[8]

pKa (Strongest Acidic) 7.31 ChemAxon[8]

Spectroscopic Data
The structural elucidation of Casuarinin has been confirmed through various spectroscopic

methods, primarily Nuclear Magnetic Resonance (NMR).[2][3][9][10] The ¹H and ¹³C NMR

spectral data are crucial for its identification.

Table of ¹³C and ¹H NMR Spectral Data for Casuarinin (in Methanol-d₄)
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm) (J
in Hz)

Glucose Moiety

1 74.2 5.59 (d, J=5.0)

2 73.0 5.15 (t, J=5.0)

3 76.5 4.88 (t, J=5.0)

4 69.8 4.75 (dd, J=9.0, 5.0)

5 75.1 5.35 (m)

6a 64.1 4.45 (dd, J=12.0, 3.0)

6b 64.1 4.05 (dd, J=12.0, 1.5)

Galloyl Group

1' 121.8 -

2', 6' 110.4 7.05 (s)

3', 5' 146.5 -

4' 140.1 -

C=O 167.2 -

HHDP Group 1

Aromatic CH 107.9 6.71 (s)

Aromatic CH 107.5 6.42 (s)

HHDP Group 2

Aromatic CH 108.2 6.51 (s)

Note: This is a representative

summary based on published

data. Actual chemical shifts

may vary slightly depending on

the solvent and experimental
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conditions. Data compiled from

references.[2][10]

Experimental Protocols
Total Synthesis of Casuarinin
The first total synthesis of Casuarinin was reported by Wakamori et al. in 2020, providing a

method to access this complex molecule for further study.[4][11]

Synthetic Strategy Overview:

The synthesis is based on a biomimetic approach, recognizing that pedunculagin is a key

intermediate in the natural biosynthesis of Casuarinin.[12] The core challenge is the

stereoselective construction of the C-glycosidic bond and the formation of the two (S)-

hexahydroxydiphenoyl (HHDP) groups.

Key Methodological Steps:

Starting Material: The synthesis commences from a suitably protected D-glucose derivative.

Formation of HHDP Groups: The (S)-HHDP groups are formed via intramolecular oxidative

aryl-aryl coupling of two adjacent galloyl groups. A common method employs a CuCl₂ and n-

butylamine complex to mediate this coupling with high stereoselectivity.[13]

Glucopyranose Ring Opening: A critical step involves the opening of the glucose pyranose

ring. The reported synthesis utilizes a benzyl oxime group, which serves as a scaffold to

facilitate this transformation.[4]

C-Glycosylation: The C-glycosidic bond between the open-chain glucose C-1 and a benzene

ring of an HHDP precursor is formed via a Friedel-Crafts-type reaction under acidic

conditions. The use of the benzyl oxime scaffold allows for complete stereoselectivity in this

step.[4]

Final Deprotection: The synthesis is completed by the hydrogenolytic removal of benzyl

protecting groups to yield the final natural product, Casuarinin.[4]
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The workflow for this synthesis can be visualized as follows:

Protected D-Glucose Installation of Galloyl Groups Intramolecular Oxidative Coupling (HHDP Formation) Pyranose Ring Opening (Benzyl Oxime Scaffold) Stereoselective C-Glycosylation Final Deprotection Casuarinin

Click to download full resolution via product page

Key Stages in the Total Synthesis of Casuarinin.

Cell Culture and Viability Assay
This protocol describes a general method for assessing the antiproliferative effects of

Casuarinin on cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[7][8]

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with

10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified

incubator at 37°C with 5% CO₂.

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with

fresh medium containing various concentrations of Casuarinin. A vehicle control (e.g.,

DMSO) is also included.

Viability Assessment (MTT Assay): After a set incubation period (e.g., 48-72 hours), MTT

solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well

and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization

buffer (e.g., DMSO).

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell

viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanism of Action
Casuarinin exerts its biological effects by modulating several key signaling pathways,

particularly those involved in apoptosis, cell cycle regulation, and oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest in Cancer
Cells
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In human breast (MCF-7) and non-small cell lung (A549) cancer cells, Casuarinin induces

G0/G1 phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[1][8] It

upregulates the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, it activates the

extrinsic apoptosis pathway by increasing the expression of the Fas receptor (APO-1) and its

ligands (mFasL and sFasL), leading to the activation of caspase-8.[5][8]

Casuarinin-Induced Antiproliferation

Casuarinin

p53 Activation Fas/FasL Upregulation

p21/WAF1 Upregulation

G0/G1 Cell Cycle Arrest

Caspase-8 Activation

Apoptosis

Click to download full resolution via product page

Casuarinin's Mechanism in Cancer Cell Apoptosis and Cycle Arrest.

Neuroprotection via Inhibition of Oxidative Stress
In neuronal cells, such as the HT22 murine hippocampal cell line, Casuarinin demonstrates

neuroprotective effects against glutamate-induced toxicity.[14] Glutamate induces oxidative

stress by increasing intracellular reactive oxygen species (ROS). Casuarinin counteracts this

by inhibiting ROS production. This, in turn, prevents the downstream activation of stress-related

mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, thereby blocking the

apoptotic cascade.[14]
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Neuroprotective Action of Casuarinin

Glutamate Insult

ROS Production

p38 & ERK1/2 Phosphorylation

Neuronal Apoptosis

Casuarinin

Click to download full resolution via product page

Casuarinin's Inhibition of Glutamate-Induced Neurotoxicity.

Conclusion
Casuarinin is a structurally complex ellagitannin with significant potential in drug development,

particularly in oncology and neuropharmacology. Its well-defined chemical structure,

characterized by a C-glycosidic linkage and multiple chiral centers, presents both a synthetic

challenge and an opportunity for structure-activity relationship studies. The elucidation of its

mechanisms of action, involving the modulation of p53, Fas/FasL, and MAPK signaling

pathways, provides a solid foundation for its consideration as a therapeutic lead. The

successful total synthesis of Casuarinin now paves the way for the generation of analogs and

further preclinical investigation into its promising biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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